molecular formula C25H19ClO4 B4886933 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one

Cat. No. B4886933
M. Wt: 418.9 g/mol
InChI Key: XPYSXEZWXQYGDQ-UHFFFAOYSA-N
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Description

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one, also known as COE-672, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. COE-672 belongs to the class of coumarin derivatives and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one is not fully understood. However, studies have shown that this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable under normal laboratory conditions and has a long shelf life. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Third, studies are needed to determine the potential side effects of this compound and its toxicity profile. Fourth, studies are needed to determine the potential synergistic effects of this compound with other anti-inflammatory, anti-cancer, and anti-oxidant compounds. Finally, studies are needed to determine the potential clinical applications of this compound in humans.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been extensively studied in vitro and in vivo. However, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications in humans.

Synthesis Methods

The synthesis of 7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one involves the reaction of 6-chloro-4-ethylcoumarin with 4-biphenylyl acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

6-chloro-4-ethyl-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO4/c1-2-16-12-25(28)30-23-14-24(21(26)13-20(16)23)29-15-22(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYSXEZWXQYGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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